molecular formula C20H15NO B11946220 N-benzo[c]phenanthren-5-ylacetamide CAS No. 4176-51-6

N-benzo[c]phenanthren-5-ylacetamide

Cat. No.: B11946220
CAS No.: 4176-51-6
M. Wt: 285.3 g/mol
InChI Key: LWSVQCZFTDZZFH-UHFFFAOYSA-N
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Description

N-benzo[c]phenanthren-5-ylacetamide is an organic compound belonging to the class of aromatic polycyclic compounds It is characterized by a phenanthrene skeleton, which consists of three fused benzene rings, and an acetamide group attached to the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzo[c]phenanthren-5-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzo[c]phenanthren-5-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenanthrene derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Mechanism of Action

The mechanism of action of N-benzo[c]phenanthren-5-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzo[c]phenanthren-5-ylacetamide is unique due to its specific structural configuration and the presence of the acetamide group, which imparts distinct chemical and biological properties

Properties

CAS No.

4176-51-6

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

N-benzo[c]phenanthren-5-ylacetamide

InChI

InChI=1S/C20H15NO/c1-13(22)21-19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3,(H,21,22)

InChI Key

LWSVQCZFTDZZFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

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